molecular formula C7H15N B1350872 2-Isopropylpyrrolidine CAS No. 51503-10-7

2-Isopropylpyrrolidine

Cat. No.: B1350872
CAS No.: 51503-10-7
M. Wt: 113.2 g/mol
InChI Key: UOADRGAJWNJVGC-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-Isopropylpyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a ligand for liver X receptor (LXR), a nuclear receptor involved in cholesterol metabolism and inflammation . The binding of this compound to LXR stabilizes the receptor, as demonstrated by cellular thermal shift assays

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the binding of this compound to LXR can modulate the expression of genes involved in lipid metabolism and inflammation This modulation can lead to changes in cellular lipid levels and inflammatory responses

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. As mentioned earlier, it binds to LXR, stabilizing the receptor and influencing its activity . This binding interaction likely occurs within the ligand-binding pocket of LXR, as suggested by mass spectrometry studies Furthermore, this compound may inhibit or activate other enzymes, leading to changes in metabolic pathways and gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating lipid metabolism and reducing inflammation . At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound could potentially lead to hepatotoxicity or other organ-specific toxicities . Determining the optimal dosage range is essential for its safe and effective use in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism and inflammation . For example, its binding to LXR influences the expression of genes involved in cholesterol homeostasis and inflammatory responses Additionally, this compound may affect other metabolic pathways, such as those related to glucose metabolism and energy production

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to various cellular compartments, where it exerts its effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with nuclear receptors like LXR . Alternatively, it could be targeted to other organelles, such as the endoplasmic reticulum or mitochondria, depending on its specific functions. Investigating the subcellular localization of this compound is crucial for understanding its biochemical properties and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2-pyrrolidone with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidines .

Scientific Research Applications

2-Isopropylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 2-Methylpyrrolidine
  • 2-Ethylpyrrolidine
  • 2-Propylpyrrolidine

Comparison: 2-Isopropylpyrrolidine is unique due to its isopropyl group, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications compared to its analogs, such as 2-Methylpyrrolidine or 2-Ethylpyrrolidine .

Properties

IUPAC Name

2-propan-2-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOADRGAJWNJVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397399
Record name 2-Isopropylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51503-10-7
Record name 2-(1-Methylethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51503-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylpyrrolidine
Reactant of Route 2
2-Isopropylpyrrolidine
Reactant of Route 3
2-Isopropylpyrrolidine
Reactant of Route 4
2-Isopropylpyrrolidine
Reactant of Route 5
2-Isopropylpyrrolidine
Reactant of Route 6
2-Isopropylpyrrolidine

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